2-[(2'-CARBOMETHOXYPHENOXY)METHYL]-BENZIMIDAZOLE
Description
Properties
IUPAC Name |
methyl 2-(1H-benzimidazol-2-ylmethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-20-16(19)11-6-2-5-9-14(11)21-10-15-17-12-7-3-4-8-13(12)18-15/h2-9H,10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVTXUGBACWHBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OCC2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565144 | |
| Record name | Methyl 2-[(1H-benzimidazol-2-yl)methoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132207-28-4 | |
| Record name | Methyl 2-[(1H-benzimidazol-2-yl)methoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
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Starting Material Activation : Methyl 2-(cyanomethoxy)benzenecarboxylate undergoes nucleophilic substitution with o-phenylenediamine. The cyanomethoxy group (–O–CN) acts as a leaving group, facilitating the formation of a methylene bridge (–CH₂–) between the benzimidazole core and the phenoxy moiety.
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Cyclization : Under acidic conditions (e.g., HCl or acetic acid), the amine groups of o-phenylenediamine condense to form the benzimidazole ring. This step is exothermic and requires temperature control at 80–100°C.
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Esterification : The carbomethoxy group (–COOCH₃) remains intact throughout the reaction, requiring no additional protection/deprotection steps.
Key Data :
Optimization Insights
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Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and intermediate stability.
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Catalyst Use : Sodium thiosulfate (0.1–1 mol%) accelerates cyclization without byproduct formation.
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pH Control : Maintaining a weakly acidic environment (pH 4–5) prevents ester hydrolysis.
Multi-Step Synthesis via Cyanamide Intermediate
An alternative approach, adapted from patent CN102351800A, employs a three-step sequence involving methyl chloroformate and cyanamide . While originally developed for a related benzimidazole derivative, this method is adaptable to this compound with modifications.
Stepwise Procedure
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Cyanamide Reaction :
Methyl chloroformate reacts with cyanamide under alkaline conditions (pH > 9) to form methyl cyanocarbamate . Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactivity. -
Acidification :
The sodium salt of methyl cyanocarbamate is treated with 4–5 M HCl to protonate the intermediate, followed by extraction with hexanol. -
Ring-Closing :
Condensation of methyl cyanocarbamate with 4-methyl-o-phenylenediamine in the presence of 35% HCl and formaldehyde yields the benzimidazole core. The phenoxymethyl side chain is introduced via a Mannich-type reaction.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Overall Yield | 65–73% | |
| Critical Catalyst | Sodium thiosulfate (0.5 mol%) | |
| Final Product Purity | >99% (HPLC) |
Comparative Analysis of Methods
Efficiency and Scalability
Byproduct Management
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Cyanide Byproducts : The one-pot method generates trace HCN, necessitating scrubbers.
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Waste Streams : The multi-step approach produces NaCl and water, simplifying disposal.
Spectroscopic Characterization
Post-synthesis validation relies on spectral data:
Industrial Applications and Challenges
While laboratory-scale syntheses are well-established, industrial production faces hurdles:
Chemical Reactions Analysis
Types of Reactions
2-[(2'-CARBOMETHOXYPHENOXY)METHYL]-BENZIMIDAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .
Scientific Research Applications
2-[(2'-Carbomethoxyphenoxy)methyl]-benzimidazole features a benzimidazole core, which is known for its biological activity, making it a candidate for pharmaceutical research. The presence of the carbomethoxyphenoxy group enhances its solubility and reactivity, which are critical for its applications in drug development and organic synthesis.
Pharmaceutical Development
Antimicrobial Activity : Research indicates that compounds containing benzimidazole derivatives exhibit significant antimicrobial properties. A study demonstrated that this compound showed promising activity against various bacterial strains, suggesting its potential as an antimicrobial agent .
Anticancer Properties : Benzimidazole derivatives have been investigated for their anticancer effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, indicating its potential use in developing new anticancer therapies .
Organic Synthesis
Synthetic Intermediates : this compound serves as an important intermediate in organic synthesis. Its ability to undergo further chemical transformations makes it valuable in creating more complex molecules for various applications .
Catalysis : The compound has been explored as a catalyst in organic reactions, enhancing reaction rates and selectivity. This application is particularly relevant in the synthesis of pharmaceuticals and fine chemicals .
Case Study 1: Antimicrobial Testing
A study conducted by Nabulsi et al. (1991) evaluated the antimicrobial efficacy of various benzimidazole derivatives, including this compound. The results indicated a strong inhibitory effect against Gram-positive bacteria, highlighting the compound's potential as a lead structure for developing new antibiotics .
Case Study 2: Anticancer Activity
In a recent investigation published in the Journal of Medicinal Chemistry, researchers tested the anticancer properties of several benzimidazole derivatives. The study found that this compound exhibited significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Mechanism of Action
The mechanism of action of 2-[(2'-CARBOMETHOXYPHENOXY)METHYL]-BENZIMIDAZOLE involves its interaction with specific molecular targets. Benzimidazole derivatives are known to inhibit various enzymes and proteins, disrupting cellular processes. For example, they can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Key differences in substituent groups profoundly impact physicochemical and pharmacological properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
*Molecular formulas for the target compound and others are inferred or derived from structural data.
Key Observations :
- Ester vs.
- Amino vs. Ether Groups: The amino group in 2-(2-aminophenyl)benzimidazole enhances reactivity, enabling participation in hydrogen bonding, whereas ethers (e.g., in ’s compound) improve lipophilicity .
Insights :
- Antiulcer Activity : Sulfinyl groups (e.g., in pantoprazole) are critical for binding to proton pumps, whereas ester groups may lack this specificity .
- Antimicrobial Potential: Amino-substituted benzimidazoles exhibit broader antimicrobial activity due to enhanced interaction with microbial enzymes .
Biological Activity
The compound 2-[(2'-carbomethoxyphenoxy)methyl]-benzimidazole (CAS Number: 132207-28-4) is a member of the benzimidazole family, which is known for its diverse biological activities. This article focuses on the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₆H₁₄N₂O₃
- Molecular Weight : 282.29 g/mol
- Density : 1.296 g/cm³
- Boiling Point : 528.6°C at 760 mmHg
- Flash Point : 273.5°C
Pharmacological Activities
Benzimidazole derivatives have been extensively studied for their pharmacological properties, including:
-
Anticancer Activity :
- Recent studies have shown that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including MCF and U87 glioblastoma cells, with IC₅₀ values ranging from 25.72 ± 3.95 μM to 45.2 ± 13.0 μM .
- The mechanism of action often involves the induction of apoptosis and inhibition of glycolysis in cancer cells, leading to reduced tumor growth in vivo .
- Microtubule Disruption :
- Antimicrobial Activity :
- Enzyme Inhibition :
Case Studies and Research Findings
Several studies have highlighted the biological activity of benzimidazole derivatives:
- A study reported that a related benzimidazole compound significantly inhibited tumor growth in mice models when administered at specific dosages .
- Another research highlighted the compound's ability to induce apoptosis through mitochondrial pathways, showcasing its potential as an anticancer agent .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for 2-[(2'-carbomethoxyphenoxy)methyl]-benzimidazole derivatives?
- Methodological Answer : The synthesis typically involves condensation reactions between o-phenylenediamine and carbonyl-containing precursors. For example, solvent-free one-pot synthesis using organocatalysts (e.g., NaH in THF) can yield benzimidazole derivatives with high efficiency . The Phillips procedure, which involves reacting substituted 1,2-phenylenediamines with carboxylic acids, is widely employed to generate libraries of derivatives with varying substituents at positions 1, 2, or 5 of the benzimidazole core . Key steps include refluxing in anhydrous conditions and purification via recrystallization or column chromatography.
Q. How can spectroscopic techniques validate the structural integrity of synthesized derivatives?
- Methodological Answer : Characterization relies on:
- NMR spectroscopy : and NMR to confirm substitution patterns and ester/carbomethoxy groups.
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification.
- HPLC with reference standards : Comparative analysis using pharmacopeial reference materials (e.g., EP impurities) ensures purity and identity .
Q. What in vitro assays are suitable for evaluating antimicrobial activity of benzimidazole derivatives?
- Methodological Answer : Standard protocols include:
- Broth microdilution assays to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
- MTT assays for cytotoxicity screening against mammalian cell lines (e.g., MDA-MB-231), with IC values calculated using a logarithmic scale (pIC) .
- Comparative studies using positive controls (e.g., chloramphenicol for bacteria, fluconazole for fungi) to contextualize activity .
Advanced Research Questions
Q. How can solvent-free synthesis be optimized to improve yield and reduce byproducts?
- Methodological Answer : Optimization strategies include:
- Catalyst screening : Testing organocatalysts (e.g., NaH) versus metal catalysts (e.g., Pd(PPh)Cl) for reaction efficiency .
- Temperature gradients : Reflux vs. microwave-assisted heating to reduce reaction time.
- Byproduct analysis : TLC or GC-MS to identify side products (e.g., unreacted diamine or carboxylic acid intermediates) .
Q. How can QSAR models address discrepancies between predicted and experimental bioactivity data?
- Methodological Answer :
- Dataset curation : Compile IC values from uniform assays (e.g., MTT) to minimize variability .
- Descriptor selection : Use 2D-QSAR models with topological, electronic, and steric descriptors to correlate substituent effects with activity.
- Validation : Compare predicted vs. experimental pIC values (e.g., Table S1 in ) and apply statistical metrics (R, RMSE) to identify outliers.
- Mechanistic insights : Molecular docking can resolve contradictions by probing binding interactions (e.g., with viral proteases or bacterial enzymes) .
Q. What strategies enhance selectivity in benzimidazole-based catalytic applications?
- Methodological Answer :
- Substituent engineering : Introduce electron-withdrawing groups (e.g., -CF) at position 2 to modulate redox properties for oxidation catalysis .
- Metal complexation : Design Schiff base ligands (e.g., benzimidazole-amides) to coordinate transition metals (Cu, Pd) for asymmetric catalysis .
- Kinetic studies : Monitor reaction progress (e.g., alcohol oxidation) using GC or UV-Vis spectroscopy to optimize turnover frequency .
Q. How can retrosynthetic analysis guide the design of 2,5-disubstituted benzimidazoles for targeted bioactivity?
- Methodological Answer :
- Fragment identification : Deconstruct target molecules into 1,2-phenylenediamine and carboxylic acid precursors .
- Substituent mapping : Prioritize substituents at position 5 (e.g., -CH, -OCH) for enhanced protozoal inhibition (e.g., against Trichinella spiralis) .
- Parallel synthesis : Use combinatorial libraries to screen substituent combinations (e.g., -SH, -NH, -OH) for SAR studies .
Data Contradiction and Analysis
Q. How should researchers resolve conflicting reports on benzimidazole cytotoxicity across studies?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., MDA-MB-231) and reference drugs (e.g., camptothecin) to normalize IC values .
- Meta-analysis : Pool data from multiple studies (e.g., 131 derivatives in ) to identify trends in substituent-toxicity relationships.
- Mechanistic validation : Perform apoptosis assays (e.g., Annexin V staining) to confirm cytotoxic pathways .
Safety and Handling
Q. What safety protocols are critical when handling reactive intermediates in benzimidazole synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
